molecular formula C9H10BrFO B6287454 1-Bromo-4-ethoxy-2-fluoro-5-methylbenzene CAS No. 2384424-52-4

1-Bromo-4-ethoxy-2-fluoro-5-methylbenzene

Cat. No.: B6287454
CAS No.: 2384424-52-4
M. Wt: 233.08 g/mol
InChI Key: YQHHVSCOJGWSLD-UHFFFAOYSA-N
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Description

1-Bromo-4-ethoxy-2-fluoro-5-methylbenzene is an organic compound with the molecular formula C9H10BrFO. It is a derivative of benzene, featuring bromine, ethoxy, fluoro, and methyl substituents on the aromatic ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-ethoxy-2-fluoro-5-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination of 4-ethoxy-2-fluoro-5-methylbenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. similar compounds are often produced using large-scale electrophilic aromatic substitution reactions, followed by purification processes such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-ethoxy-2-fluoro-5-methylbenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, introducing additional substituents onto the aromatic ring.

    Oxidation and Reduction: The ethoxy and methyl groups can undergo oxidation or reduction reactions, leading to the formation of different functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are employed under controlled temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under specific conditions.

Major Products Formed:

    Nucleophilic Substitution: Products include 4-ethoxy-2-fluoro-5-methylbenzene derivatives with various nucleophiles replacing the bromine atom.

    Electrophilic Aromatic Substitution: Products include multi-substituted benzene derivatives with additional functional groups.

    Oxidation and Reduction: Products include alcohols, aldehydes, or carboxylic acids from the oxidation of the ethoxy or methyl groups.

Scientific Research Applications

1-Bromo-4-ethoxy-2-fluoro-5-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated aromatic compounds.

    Medicine: It serves as a building block for the development of potential therapeutic agents targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-ethoxy-2-fluoro-5-methylbenzene in chemical reactions involves the interaction of its substituents with various reagents. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ethoxy and fluoro groups influence the electron density on the aromatic ring, affecting the reactivity and selectivity of electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

  • 1-Bromo-4-ethoxy-2-fluoro-5-methylbenzene
  • 1-Bromo-4,5-difluoro-2-methylbenzene
  • 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene

Comparison: this compound is unique due to the presence of both ethoxy and fluoro substituents, which provide a distinct electronic environment on the benzene ring. This influences its reactivity and makes it suitable for specific synthetic applications compared to other similar compounds that may lack one or more of these substituents .

Properties

IUPAC Name

1-bromo-4-ethoxy-2-fluoro-5-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-3-12-9-5-8(11)7(10)4-6(9)2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHHVSCOJGWSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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